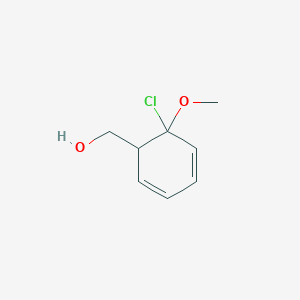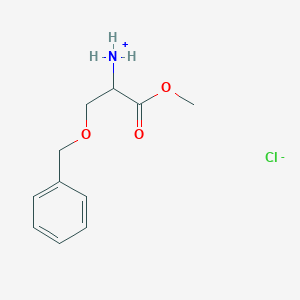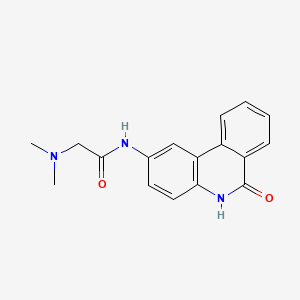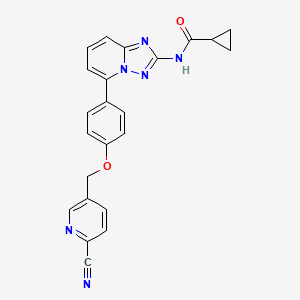
GLPG0634 analog
Übersicht
Beschreibung
GLPG0634 analog (also known as Filgotinib) is a specific JAK1 inhibitor with IC50 values of 10/28/810/116 nM for JAK1/2/3 and TYK2, respectively .
Synthesis Analysis
Filgotinib is absorbed extensively and rapidly after oral dosing and is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 . The primary metabolite has a similar JAK1 selectivity profile but reduced activity (by 10-fold) and increased systemic exposure (approximately 16- to 20-fold) compared with the parent compound .
Molecular Structure Analysis
The molecular weight of this compound is 410.43, and its chemical formula is C23H18N6O2 .
Chemical Reactions Analysis
This compound displayed a JAK1/JAK2 inhibitor profile in biochemical assays, but subsequent studies in cellular and whole blood assays revealed a selectivity of approximately 30-fold for JAK1- over JAK2-dependent signaling .
Wissenschaftliche Forschungsanwendungen
Treatment of Rheumatoid Arthritis and Crohn's Disease : Filgotinib has shown early response and sustained efficacy in patients with rheumatoid arthritis and Crohn's disease. The pharmacokinetics of Filgotinib and its main metabolite were studied to understand its impact on age and renal impairment (Namour et al., 2018).
Effect on Metabolic Disorders : GLP-1 analogs, which include Filgotinib, have been investigated for their roles in improving metabolic stability, receptor interaction, and for their potential in molecular imaging of pancreatic β-cells. This may be useful in the early detection of diseases and evaluation of therapeutic interventions (Manandhar & Ahn, 2014).
GLP-1 Receptor Localization : A study using a monoclonal antibody for immunohistochemistry detected GLP-1 receptor in important target organs in humans and monkeys, providing insight into the molecular mode of action of GLP-1 analogs by identifying the cellular localization of GLP-1R (Pyke et al., 2014).
Inflammatory Diseases Treatment : GLPG0634 is being considered for the treatment of autoimmune, inflammatory, and oncological diseases due to its JAK1 selective inhibition. Its efficacy was demonstrated in a rat collagen-induced arthritis model (Van Rompaey et al., 2013).
Neuroprotection and Retinal Benefits : GLP-1 analogs have shown neuroprotective effects, which might be beneficial for retinal function, highlighting a potential application in treating diabetic retinopathy (Zhou et al., 2021).
Potential in Parkinson's Disease Treatment : The GLP-1 receptor is explored for its therapeutic potential in Parkinson's disease, with studies suggesting neuroprotective effects across experimental models (Athauda & Foltynie, 2016).
Applications Beyond Traditional Use : GLP-1 analogs, including Filgotinib, have been found to benefit conditions other than traditional diabetes and obesity uses, such as Parkinson’s Disease, Alzheimer’s disease, depression, chemical dependency, and non-alcoholic fatty liver diseases (Laurindo et al., 2022).
General Health Benefits : Studies also highlight the role of GLP-1 analogs in reducing body weight, lowering systolic blood pressure, increasing heart rate, and improving insulin secretion (Holz & Chepurny, 2003).
Wirkmechanismus
Target of Action
The compound, also known as GLPG0634 analog, is a selective inhibitor of Janus kinase 1 (JAK1) . JAK1 is a type of protein that plays a crucial role in the signaling pathways for cytokines involved in inflammatory responses .
Mode of Action
This compound acts by selectively inhibiting JAK1 . This inhibition modulates a subset of proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway . The selective inhibition of JAK1 differs from the inhibition of other JAKs such as JAK2 or JAK3 .
Biochemical Pathways
The JAK–signal transducer and activator of transcription pathway is a key biochemical pathway affected by this compound . By inhibiting JAK1, the compound modulates the signaling of a subset of proinflammatory cytokines. This modulation can lead to a reduction in inflammation, which is beneficial in conditions such as rheumatoid arthritis .
Pharmacokinetics
This compound is well absorbed upon oral administration . It is metabolized to form its primary active metabolite, which has a similar JAK1 selectivity profile but reduced activity . The primary metabolite has increased systemic exposure compared to the parent compound, and its long half-life supports the activity of this compound .
Result of Action
The inhibition of JAK1 by this compound leads to the modulation of proinflammatory cytokine signaling . This can result in a reduction of inflammation, which is beneficial in conditions such as rheumatoid arthritis . In clinical studies, this compound has shown efficacy in reducing symptoms of rheumatoid arthritis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of the compound can be affected by factors such as the patient’s diet and the presence of other medications . .
Safety and Hazards
GLPG0634 analog is classified as Acute Toxicity: Oral, Category 4, and Aquatic Toxicity (Acute and Chronic), Category 1 . It is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is also toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-[4-[(6-cyanopyridin-3-yl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2/c24-12-18-9-4-15(13-25-18)14-31-19-10-7-16(8-11-19)20-2-1-3-21-26-23(28-29(20)21)27-22(30)17-5-6-17/h1-4,7-11,13,17H,5-6,14H2,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXABVVSCDZCLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)OCC5=CN=C(C=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B7979494.png)

![(4-methyl-1-oxo[1,2,4]triazino[4,5-a]indol-2(1H)-yl)acetic acid](/img/structure/B7979511.png)
![1-[4-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde](/img/structure/B7979517.png)
![2-methyl-2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-one](/img/structure/B7979523.png)
![(1S,5S,7R)-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.0,1,5]decane-3,3-dione](/img/structure/B7979526.png)
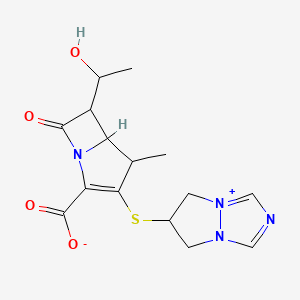
![Methyl 2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B7979533.png)
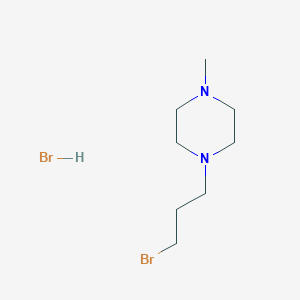
![3-(3-Hydroxy-4-methoxyphenyl)-1-[2-hydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B7979548.png)
